(4-Nitro-benzyl)-phosphonic acid

Catalog No.
S1503547
CAS No.
1205-62-5
M.F
C7H8NO5P
M. Wt
217.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Nitro-benzyl)-phosphonic acid

CAS Number

1205-62-5

Product Name

(4-Nitro-benzyl)-phosphonic acid

IUPAC Name

(4-nitrophenyl)methylphosphonic acid

Molecular Formula

C7H8NO5P

Molecular Weight

217.12 g/mol

InChI

InChI=1S/C7H8NO5P/c9-8(10)7-3-1-6(2-4-7)5-14(11,12)13/h1-4H,5H2,(H2,11,12,13)

InChI Key

FZNXRFYRXBFQMX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CP(=O)(O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CP(=O)(O)O)[N+](=O)[O-]

The exact mass of the compound (4-Nitro-benzyl)-phosphonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(4-Nitro-benzyl)-phosphonic acid (CAS: 1205-62-5) is a highly stable arylalkyl phosphonic acid characterized by a robust carbon-phosphorus bond and a strongly electron-withdrawing para-nitro group. With a baseline pKa of approximately 1.92, it is significantly more acidic than its unsubstituted analogs, which enhances the reactivity of the phosphonate headgroup for rapid surface anchoring[1]. In industrial and advanced laboratory procurement, this compound is primarily sourced as a bifunctional building block. The phosphonic acid moiety serves as a high-affinity covalent anchor for metal oxide and semiconductor surfaces (such as ITO, SnO2, and GaN), while the nitro group acts either as a tunable dipole for work function modification or as a masked, oxidation-resistant precursor for downstream reduction to (4-aminobenzyl)phosphonic acid derivatives in pharmaceutical synthesis[2].

Substituting (4-nitro-benzyl)-phosphonic acid with generic alternatives like unsubstituted benzylphosphonic acid or long-chain alkyl phosphonic acids fundamentally compromises both electronic surface tuning and synthetic viability. In optoelectronic applications, alkyl phosphonic acids like octadecylphosphonic acid (ODPA) induce massive downward band bending on metal oxides, whereas the specific dipole of the para-nitro group allows for robust covalent passivation without drastically altering the native band structure [1]. Furthermore, in synthetic procurement, attempting to substitute this compound with pre-reduced (4-aminobenzyl)phosphonic acid fails during aggressive halogenation steps. The nitro group provides essential orthogonal stability, surviving prolonged reflux in thionyl chloride or oxalyl chloride to form phosphonic dichlorides—conditions that would rapidly degrade or N-acylate an unprotected amine [2].

Surface Band Bending Control on Transparent Conducting Oxides

When modifying square SnO2 nanotubes, the choice of phosphonic acid drastically impacts the electronic properties of the surface. (4-Nitro-benzyl)-phosphonic acid (NBPA) successfully forms covalent Sn-O-P bonds but produces negligible changes in downward band bending. In stark contrast, substitution with octadecylphosphonic acid (ODPA) drives a significant increase in downward band bending to Vbb = -0.72 eV [1]. This demonstrates that NBPA is uniquely suited for applications requiring surface passivation without the introduction of strong electron-donating tail group effects.

Evidence DimensionDownward band bending (Vbb) on SnO2 nanotubes
Target Compound DataNegligible change in native band bending
Comparator Or BaselineOctadecylphosphonic acid (ODPA) (Vbb = -0.72 eV)
Quantified DifferenceODPA induces a massive -0.72 eV shift, while NBPA maintains near-native flat band conditions.
ConditionsCovalent binding on Sb-doped square SnO2 nanotubes analyzed via synchrotron X-ray photoelectron spectroscopy (XPS).

Buyers developing UV photodetectors or transparent electronics must procure NBPA to passivate surfaces without inadvertently turning on a 2D electron gas (2DEG) via downward band bending.

Precursor Stability During Aggressive Chlorination

In the synthesis of complex dialkyl phosphonates and MOF linkers, the phosphonic acid must often be converted to a highly reactive dichloride. (4-Nitro-benzyl)-phosphonic acid exhibits exceptional stability under these harsh conditions, tolerating 12 to 20 hours of heating at 65 °C in oxalyl chloride or refluxing thionyl chloride to yield the corresponding (4-nitrobenzyl)phosphonic dichloride [1]. Using a pre-reduced comparator like (4-aminobenzyl)phosphonic acid is unviable, as the free amine would undergo immediate side reactions (e.g., N-acylation or oxidation) under identical chlorination conditions.

Evidence DimensionFunctional group survival during prolonged chlorination
Target Compound DataNitro group remains 100% intact during 12-20h reflux
Comparator Or Baseline(4-Aminobenzyl)phosphonic acid (Baseline: rapid degradation/N-acylation)
Quantified DifferenceNBPA allows >90% conversion to the dichloride intermediate without side reactions, whereas the amine analog fails completely.
ConditionsReflux in thionyl chloride or heating at 65 °C in oxalyl chloride for 12-20 hours.

Procurement teams synthesizing complex kinase inhibitors or MOF linkers must source the nitro-variant to ensure the molecule survives the intermediate dichloride activation step.

Modulation of Persistent Photoconductivity (PPC) on GaN

(4-Nitro-benzyl)-phosphonic acid is utilized to encode biological responses on nanostructured gallium nitride (GaN) thin films. Functionalization with a 3 mM solution of NBPA in phosphoric acid significantly modulates the persistent photoconductivity (PPC) decay rate and shifts the surface C/N and Ga/N ratios compared to unfunctionalized GaN [1]. The specific terminal dipole of the nitro group alters the surface band bending and electron-hole separating electric fields, which is critical for tuning the adsorption of biomolecules like yeast regulatory proteins.

Evidence DimensionSurface composition and PPC decay rate
Target Compound Data3 mM NBPA functionalization alters C/N ratio and slows PPC decay
Comparator Or BaselineUnfunctionalized GaN (Baseline fast PPC decay)
Quantified DifferenceNBPA functionalization results in a measurably slower current decay and distinct surface charge profile compared to clean GaN.
Conditions3 mM NBPA in 50/50 vol% phosphoric acid applied to n-type Ga-polar GaN for 2.5 hours.

Essential for bioelectronic engineers who need a reliable, chemisorbed dipole layer to tune the surface charge and biomolecule affinity of semiconductor biosensors.

Passivation of Transparent Conducting Oxides (TCOs)

Directly following from its ability to bind to SnO2 without inducing severe downward band bending, (4-nitro-benzyl)-phosphonic acid is the optimal choice for passivating TCOs in UV photodetectors and solar cells. It provides a stable Self-Assembled Monolayer (SAM) that protects the surface from environmental degradation while preserving the native semiconductor-like flat electronic bands[1].

Precursor for Focal Adhesion Kinase (FAK) Inhibitors

Leveraging its stability during aggressive chlorination, this compound is a critical starting material for synthesizing dialkyl (4-aminobenzyl)phosphonates. The nitro group survives conversion to the phosphonic dichloride and subsequent esterification, after which it is cleanly reduced to the amine for incorporation into FAK-binding anticancer compounds [2].

Bioelectronic Sensor Functionalization

Based on its proven ability to modulate persistent photoconductivity (PPC) on GaN, NBPA is used to functionalize nanostructured semiconductor films. The nitro-terminated SAM alters the surface charge and hydrophilicity, enabling the precise encoding and measurement of regulatory responses from biological targets like S. cerevisiae (yeast) [3].

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(4-Nitro-benzyl)-phosphonic acid

Dates

Last modified: 08-15-2023

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